![molecular formula C17H13F3O3 B14182403 4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran CAS No. 922140-79-2](/img/structure/B14182403.png)
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a benzofuran core with methoxy groups at positions 4 and 6, and a trifluoromethylphenyl group at position 3, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxybenzofuran and 4-(trifluoromethyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the 4,6-dimethoxybenzofuran with the 4-(trifluoromethyl)phenylboronic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction using larger quantities of starting materials and optimizing reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.
3,4-Dimethoxy-2-(trifluoromethyl)pyridine: Features a pyridine ring with methoxy and trifluoromethyl substituents.
Uniqueness
4,6-Dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The combination of methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
922140-79-2 |
|---|---|
Molekularformel |
C17H13F3O3 |
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
4,6-dimethoxy-3-[4-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C17H13F3O3/c1-21-12-7-14(22-2)16-13(9-23-15(16)8-12)10-3-5-11(6-4-10)17(18,19)20/h3-9H,1-2H3 |
InChI-Schlüssel |
REGKWURLTVHOME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


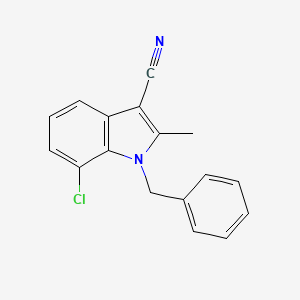
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
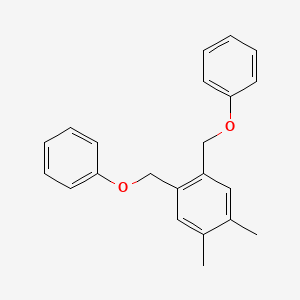
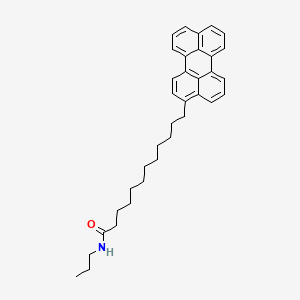
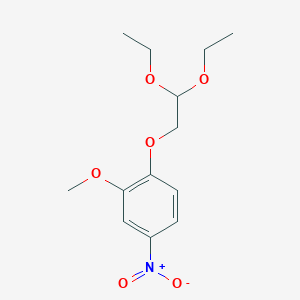
![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)
![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
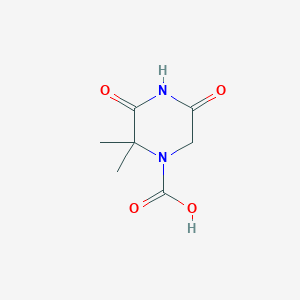
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
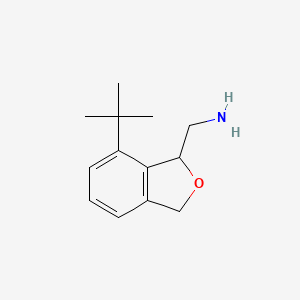
difluorosilane](/img/structure/B14182383.png)
![6-Ethyl-2-iodo-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14182390.png)
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
